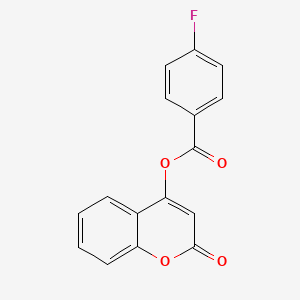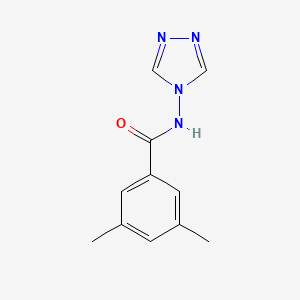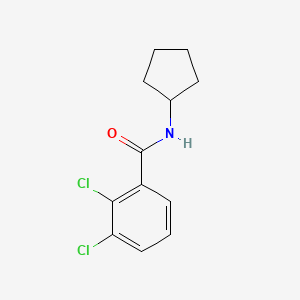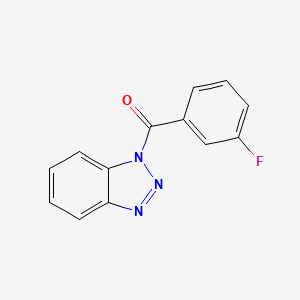
N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as PFTU, is a chemical compound that has been studied for its potential use in research applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea and its effects on various enzymes and gene expression. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea in vivo.
合成法
The synthesis of N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 2-fluoroaniline with 4-methylpiperazine in the presence of thiourea. The reaction is carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is purified using column chromatography, yielding N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea as a white crystalline solid.
科学的研究の応用
N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential use in various research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4S/c1-16-6-8-17(9-7-16)15-12(18)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXTJXDJLLMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)


![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)


![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)


methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)